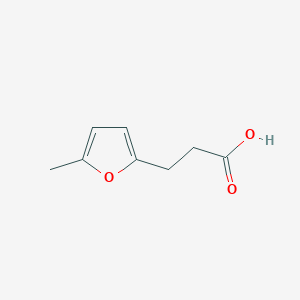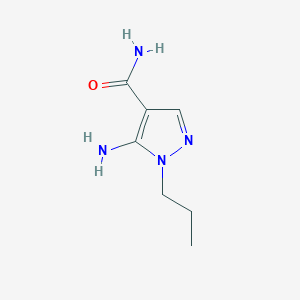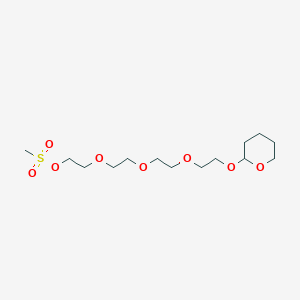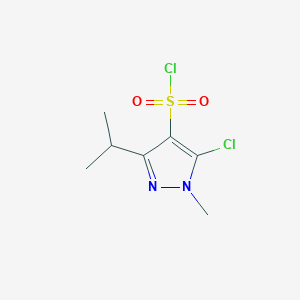
4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene
Vue d'ensemble
Description
4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H5BrF4O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a 2,2,2-trifluoroethoxy group .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 273.02 and a density of 1.71g/ml .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Intermediate for Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of complex organic molecules. For instance, it has been used in the generation of 1,2-didehydro-3- and -4-(trifluoromethoxy)benzenes, which are precursors for naphthalenes and other aromatic compounds through aryne chemistry (Schlosser & Castagnetti, 2001).
Versatile Intermediates : Its derivatives have been shown to act as versatile intermediates for accessing a variety of new organofluorine compounds, demonstrating the key role of (trifluoromethoxy)phenyllithiums in organic synthesis (Castagnetti & Schlosser, 2001).
Radiosynthesis Applications
- Bifunctional Labelling Agents : In radiopharmaceutical sciences, derivatives of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene have been utilized for the synthesis of bifunctional labelling agents, aiding in the development of novel imaging compounds for positron emission tomography (PET) (Namolingam et al., 2001).
Structural and Conformational Analysis
- Conformational Studies : Research has also focused on the structural and conformational analysis of fluoro(trifluoromethoxy)benzene compounds to understand their geometric structure, contributing to knowledge on molecular designs and interactions in materials science (Shishkov et al., 2004).
Chemical Process Development
- Synthetic Methodologies : The chemical has been pivotal in developing new synthetic methodologies, such as the regioselective fluorination of derivatives leading to valuable compounds for further chemical transformations (Zhao et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-1-2-7(6(10)3-5)14-4-8(11,12)13/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABZDRNTWUGLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




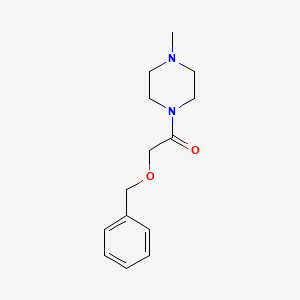
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3104000.png)
